molecular formula C26H22ClN5O3S B6509466 N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 901755-94-0

N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Número de catálogo: B6509466
Número CAS: 901755-94-0
Peso molecular: 520.0 g/mol
Clave InChI: UUHZGIMZJSQONS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a triazoloquinazoline core substituted with methoxy groups at positions 8 and 9, a phenyl group at position 2, and a sulfanyl-linked acetamide moiety at position 3. The 2-chlorophenylmethyl group attached to the acetamide nitrogen distinguishes it from structurally related analogs. This compound is hypothesized to exhibit bioactivity due to its resemblance to known pharmacophores in kinase inhibitors and adenosine receptor modulators .

Propiedades

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3S/c1-34-21-12-18-20(13-22(21)35-2)29-26(32-25(18)30-24(31-32)16-8-4-3-5-9-16)36-15-23(33)28-14-17-10-6-7-11-19(17)27/h3-13H,14-15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHZGIMZJSQONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4=CC=CC=C4Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide (CAS No. 901755-94-0) is a synthetic compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, focusing on cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C26H22ClN5O3SC_{26}H_{22}ClN_{5}O_{3}S, with a molecular weight of 520.0 g/mol. The compound features a triazoloquinazoline core which is known for its diverse biological activities.

PropertyValue
CAS Number901755-94-0
Molecular FormulaC26H22ClN5O3S
Molecular Weight520.0 g/mol

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of compounds related to triazoloquinazolines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have demonstrated significant cytotoxic activity against various cancer cell lines. In particular:

  • IC50 Values : Compounds similar to N-[(2-chlorophenyl)methyl]-2-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT116 cell lines . This indicates a promising level of activity in inhibiting cancer cell growth.

The mechanism by which this compound exerts its biological effects appears to involve:

  • DNA Intercalation : The triazoloquinazoline moiety is known for its ability to intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition : Compounds in this class have shown potential as Topo II inhibitors, which are critical in the management of cancer due to their role in DNA topology during replication .

Structure-Activity Relationship (SAR)

The biological activity of N-[(2-chlorophenyl)methyl]-2-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can be influenced by various structural modifications:

  • Substituents : The presence of different substituents on the triazoloquinazoline core can significantly affect the cytotoxicity and selectivity towards specific cancer cell lines.
CompoundIC50 (μM) HepG2IC50 (μM) HCT116
N-(Trifluoromethyl)6.292.44
N-(Ethylamine)HigherLower

This table illustrates that the introduction of bulky groups can negatively impact cytotoxic activity due to steric hindrance affecting binding affinity.

Case Studies

Several case studies have been documented regarding the efficacy of compounds related to N-[(2-chlorophenyl)methyl]-2-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide:

  • Study on HepG2 Cells : A study demonstrated that derivatives with specific substitutions showed enhanced cytotoxicity against HepG2 cells compared to standard chemotherapeutics.
    "The incorporation of hydrophobic groups significantly increased the binding affinity and cytotoxic activity against HepG2 cells" .
  • In Vivo Studies : Preliminary in vivo studies indicated that these compounds could potentially reduce tumor size in xenograft models when administered at optimal dosages.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with derivatives such as N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide (). Key differences include:

  • Substituent Position : The target compound has a 2-chlorophenylmethyl group, whereas the analogue in features a 3-chloro-4-methoxyphenyl group. This positional variance may influence steric hindrance and electronic interactions with biological targets.
  • Methoxy Group Configuration : Both compounds retain 8,9-dimethoxy groups on the quinazoline ring, which are critical for π-π stacking in receptor binding .

Pharmacological Activity

  • Anti-Exudative Activity: Acetamide derivatives with sulfanyl linkages, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrate anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
  • Adenosine Receptor Modulation: Triazoloquinazoline derivatives are known to interact with adenosine receptors (A1, A2A, A2B, A3), particularly via G-protein coupling . The 2-chlorophenylmethyl group may enhance selectivity for A3 receptors due to its hydrophobic character.

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) logP<sup>a</sup> Bioactivity (Inferred) Reference
N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-triazoloquinazolin-5-yl}sulfanyl)acetamide 2-chlorophenylmethyl, 8,9-dimethoxy ~580.1 3.8 Kinase inhibition, Anti-inflammatory
N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-triazoloquinazolin-5-yl)sulfanyl]acetamide 3-chloro-4-methoxyphenyl, 8,9-dimethoxy ~595.2 3.5 Adenosine A3 modulation
2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl, amino ~309.3 1.2 Anti-exudative (10 mg/kg)

<sup>a</sup>logP values estimated using fragment-based methods.

Research Findings and Implications

  • Electronic and Structural Similarity : The triazoloquinazoline core’s isovalency with purine nucleotides enables interactions with enzymes and receptors involved in nucleotide metabolism . The 8,9-dimethoxy groups enhance solubility and binding affinity in hydrophobic pockets .
  • Therapeutic Potential: The compound’s structural features align with ferroptosis-inducing agents (FINs), which target redox imbalances in cancer cells . However, this requires empirical validation.
  • Synthetic Challenges : Introducing the 2-chlorophenylmethyl group may reduce synthetic yield compared to simpler acetamide derivatives due to steric constraints .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.